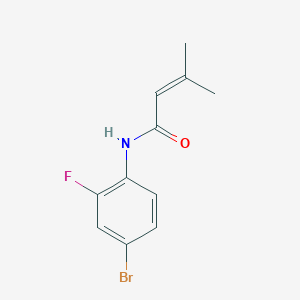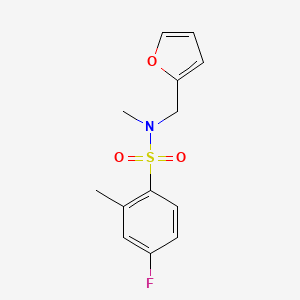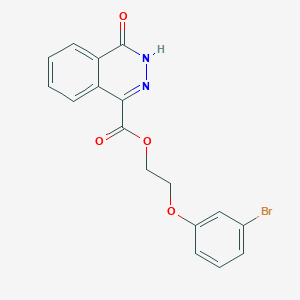
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as CYM-51010, is a novel compound that has shown promising results in scientific research. This compound belongs to the class of pyrazolylacetamides and has been synthesized through various methods.
作用機序
The exact mechanism of action of 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood. However, it has been suggested that it acts on the GABAergic system by increasing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmission in the brain, which results in its anti-convulsant and anxiolytic effects.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the brain, which leads to its anti-inflammatory effects. It also reduces the levels of glutamate and increases the levels of GABA in the brain, which contributes to its anticonvulsant and anxiolytic effects.
実験室実験の利点と制限
One of the advantages of using 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for GABA receptors, which makes it an ideal candidate for studying the GABAergic system. However, one of the limitations of using 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of research could focus on its potential use in the treatment of neuropathic pain. Another area of research could focus on its potential use in the treatment of anxiety disorders. Further studies could also investigate the long-term effects of 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide on the brain and its potential for addiction or dependence.
Conclusion:
In conclusion, 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is a novel compound that has shown promising results in scientific research. It has been synthesized through various methods and has been extensively studied for its potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported by several researchers using different methods. One of the most common methods involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with cyclopentylmagnesium bromide followed by the reaction with acetyl chloride. The resulting compound is then purified through recrystallization to obtain 2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in high yield and purity.
科学的研究の応用
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
特性
IUPAC Name |
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9-13(10(2)16(3)15-9)14-12(17)8-11-6-4-5-7-11/h11H,4-8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAHGUPBRBHRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7537154.png)
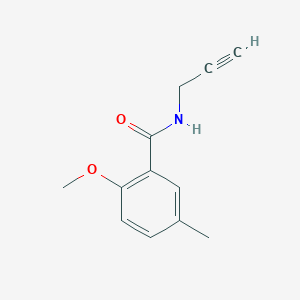

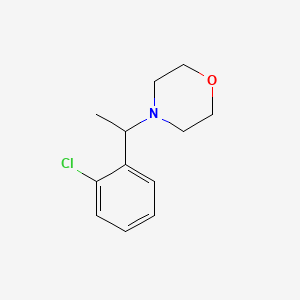
![N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide](/img/structure/B7537176.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7537180.png)
![[2-[(4-Methoxyphenyl)carbamoylamino]-2-oxoethyl] 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate](/img/structure/B7537189.png)
![4-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7537193.png)
![N-(2-methoxyethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7537197.png)
